molecular formula C25H23FN2O5 B11580252 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11580252
M. Wt: 450.5 g/mol
InChI Key: UTGSVPGDRDUUBX-QZQOTICOSA-N
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Description

3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, a methoxypropyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The spirocyclic structure can be formed through a cyclization reaction, where the indole core reacts with a suitable di-carbonyl compound.

    Functional Group Introduction: The introduction of the fluorobenzoyl, hydroxy, methoxypropyl, and prop-2-en-1-yl groups can be achieved through various substitution and addition reactions. For example, the fluorobenzoyl group can be introduced via Friedel-Crafts acylation, while the hydroxy group can be introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or thiol.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials with specific mechanical or electronic properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzoyl group may enhance binding affinity through interactions with aromatic residues, while the hydroxy and methoxypropyl groups may contribute to hydrogen bonding and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE
  • 3’-(4-METHYLBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE

Uniqueness

The uniqueness of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in the presence of the fluorobenzoyl group, which can significantly influence the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H23FN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h3-5,7-12,29H,1,6,13-15H2,2H3/b21-20+

InChI Key

UTGSVPGDRDUUBX-QZQOTICOSA-N

Isomeric SMILES

COCCCN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)F)\O)/C13C4=CC=CC=C4N(C3=O)CC=C

Canonical SMILES

COCCCN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)F)O)C13C4=CC=CC=C4N(C3=O)CC=C

Origin of Product

United States

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